2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetically derived small molecule characterized by three key structural motifs:
- Indole core: Substituted at the 3-position with a sulfonyl (-SO₂-) group and at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group.
- Azepan moiety: A seven-membered cyclic amine (azepan-1-yl) linked via a ketone-containing ethyl chain to the indole nitrogen.
- Acetamide tail: Functionalized with a benzo[d][1,3]dioxol-5-yl group at the nitrogen, introducing an electron-rich aromatic system with a dioxolane ring.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c29-24(26-18-9-10-21-22(13-18)34-17-33-21)16-35(31,32)23-14-28(20-8-4-3-7-19(20)23)15-25(30)27-11-5-1-2-6-12-27/h3-4,7-10,13-14H,1-2,5-6,11-12,15-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXSQCVOWHFLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N3O5S , with a molecular weight of 483.58 g/mol . The structure features an indole moiety, a sulfonamide group, and an azepane ring, which contribute to its diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.58 g/mol |
| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
The mechanism of action for this compound is believed to involve interactions with specific molecular targets in biological systems. It may inhibit or activate enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways. The presence of the indole moiety is significant as it may interact with various enzymes or receptors, influencing the compound's binding affinity and selectivity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this one can induce apoptosis and autophagy in cancer cells, particularly in hepatocellular carcinoma. The mechanism involves targeting lysosomes, leading to enhanced cancer cell death .
- Neuroprotective Effects : Some derivatives have shown potential in neurodegenerative disease models, indicating possible applications in conditions like Alzheimer's disease and Parkinson's disease .
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by modulating pathways associated with inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antitumor Effects : A study demonstrated that a benzo[cd]indole derivative exhibited potent inhibitory activity against cancer cell migration in vitro and in vivo, suggesting its potential as an anticancer agent .
- Neurodegenerative Disease Models : Research has indicated that compounds with similar structures can improve cognitive functions in animal models of neurodegeneration, highlighting their therapeutic potential .
Comparison with Similar Compounds
Substituent Variations on the Indole Core
*Calculated molecular weight based on structural similarity to .
Key Observations :
Acetamide Tail Modifications
- Benzo[d][1,3]dioxol-5-yl : The target’s dioxolane ring introduces electron density and metabolic stability compared to simpler aryl groups (e.g., 4-chlorophenyl in ) .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The azepan group and dioxolane ring balance hydrophobicity and polarity, suggesting moderate logP values (~3–4), ideal for blood-brain barrier penetration .
- Metabolic Stability : The sulfonyl group and dioxolane ring may resist oxidative metabolism, prolonging half-life compared to thioether analogs .
Q & A
What are the recommended synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation and sulfonylation reactions. A plausible route includes:
Indole Functionalization: React 1H-indole with 2-(azepan-1-yl)-2-oxoethyl bromide to introduce the azepane-containing side chain at the indole N1 position via alkylation .
Sulfonylation: Treat the product with chlorosulfonic acid or a sulfonyl chloride derivative to install the sulfonyl group at C3 of the indole ring .
Acetamide Coupling: React the sulfonylated intermediate with benzo[d][1,3]dioxol-5-amine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
Critical Considerations: Optimize reaction stoichiometry and temperature to avoid over-sulfonylation or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
How can researchers optimize reaction conditions to improve the yield of the sulfonylation step?
Level: Advanced
Methodological Answer:
Key variables include:
- Solvent Selection: Use dichloromethane (DCM) or THF to enhance sulfonyl chloride reactivity while minimizing hydrolysis .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions.
- Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Workup Strategy: Quench excess sulfonyl chloride with ice-cold water and extract the product promptly to prevent degradation .
Validation: Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
What analytical techniques are most effective for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- 1H NMR: Verify the indole C3 sulfonyl group (δ 7.8–8.2 ppm, aromatic protons) and azepane carbonyl (δ 2.8–3.2 ppm, CH2 groups) .
- 13C NMR: Identify the sulfonyl (δ ~115–120 ppm) and acetamide carbonyl (δ ~170 ppm) signals .
- Mass Spectrometry (HR-MS): Confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated for C27H29N3O6S: 524.18) .
- FT-IR: Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
How should researchers address discrepancies in biological activity data across different assay models?
Level: Advanced
Methodological Answer:
Contradictions may arise due to:
- Assay-Specific Variables: Compare enzyme inhibition results (e.g., IC50) across orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out false positives .
- Cell Permeability: Use parallel artificial membrane permeability assays (PAMPA) to differentiate between intrinsic activity and bioavailability limitations .
- Metabolic Stability: Perform microsomal stability studies (e.g., liver microsomes + NADPH) to assess compound degradation rates, which may explain variability in cellular vs. cell-free assays .
Case Study: If activity is observed in vitro but not in vivo, evaluate plasma protein binding (e.g., equilibrium dialysis) to identify sequestration issues .
What computational strategies can predict the compound’s binding mode to a target enzyme?
Level: Advanced
Methodological Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to catalytic residues .
MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and identify key hydrophobic interactions with the azepane moiety .
Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinity (ΔG) and validate against experimental IC50 values .
Validation: Cross-reference computational predictions with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
How can researchers mitigate solubility challenges during in vitro biological assays?
Level: Basic
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to match physiological conditions .
- Surfactant Addition: Incorporate 0.01% Tween-80 to prevent aggregation in cell culture media .
Validation: Measure solubility via nephelometry and confirm compound stability post-solubilization using LC-MS .
What are the recommended safety protocols for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Documentation: Maintain a Safety Data Sheet (SDS) compliant with GHS standards, including ecotoxicity and disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
